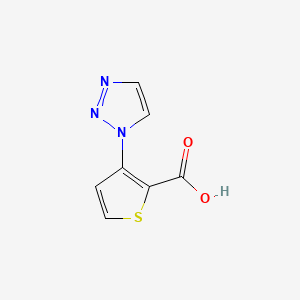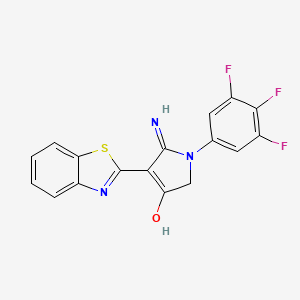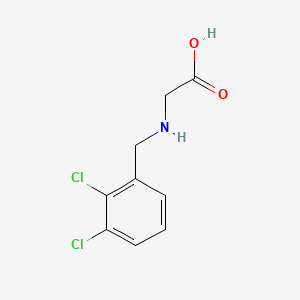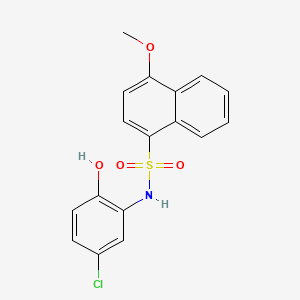![molecular formula C18H19NO6 B604973 3-Benzyl-5-[(2-Nitrophenoxy)methyl]oxolan-2-on CAS No. 890405-51-3](/img/structure/B604973.png)
3-Benzyl-5-[(2-Nitrophenoxy)methyl]oxolan-2-on
Übersicht
Beschreibung
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one, also known as 3BDO, is a butyrolactone derivative . It has been used to investigate the potential effects of metformin on inflammatory lung injury . It is an mTOR agonist that inhibits autophagy . It has been found to suppress FcεRI-mediated mast cell degranulation via the inhibition of mTORC2-Akt signaling .
Chemical Reactions Analysis
3BDO has been found to decrease β-hexosaminidase, interleukin 6 (IL-6), and tumor necrosis factor-α (TNF-α) release in murine bone marrow-derived mast cells (BMMCs) after FcεRI cross-linking . This was associated with an increase in mTOR complex 1 (mTORC1) signaling but a decrease in activation of Erk1/2, Jnk, and mTORC2-Akt .Physical And Chemical Properties Analysis
3BDO has a molecular weight of 327.3 g/mol . It has a computed XLogP3-AA of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 5 rotatable bonds . Its exact mass and monoisotopic mass are 327.11067264 g/mol . Its topological polar surface area is 81.4 Ų .Wissenschaftliche Forschungsanwendungen
Hemmung der Autophagie
3BDO wirkt als Hemmer der Autophagie. Es wurde gezeigt, dass es die Phosphorylierung von mTOR-Substraten in menschlichen Nabelschnurvenen-Endothelzellen (HUVECs) erhöht, was auf eine reduzierte autophagische Aktivität hindeutet {svg_1}. Diese Eigenschaft ist besonders nützlich in Studien, die die Mechanismen der Autophagie und ihre Rolle bei verschiedenen Krankheiten untersuchen.
Forschung zu neurodegenerativen Erkrankungen
Im Zusammenhang mit der Alzheimer-Krankheit hat 3BDO ein Potenzial zur Reduzierung der kortikalen und hippocampalen Amyloid-Plaque-Last gezeigt. Es hemmt die Autophagie im Gehirn und rettet Lern- und Gedächtnisdefizite im AβPP/PS1-transgenen Mausmodell der Alzheimer-Krankheit {svg_2}. Dies deutet auf seine Nützlichkeit bei der Entwicklung therapeutischer Strategien für neurodegenerative Erkrankungen hin.
Herz-Kreislauf-Forschung
3BDO wurde in der Herz-Kreislauf-Forschung eingesetzt, insbesondere bei der Untersuchung der Endothelzellbiologie. Es hemmt Apoptose und Seneszenz in HUVECs, die durch Serum- und FGF2-Deprivation induziert werden, was kritische Prozesse bei der Gefäßalterung und -erkrankung sind {svg_3}.
Krebsforschung
Die Fähigkeit der Verbindung, die Autophagie zu modulieren, macht sie zu einem Kandidaten für die Krebsforschung. Autophagie spielt eine komplexe Rolle bei Krebs, sowohl tumorsuppressiv als auch tumorfördernd unter verschiedenen Bedingungen. Die Hemmung der Autophagie durch 3BDO kann dazu beitragen, diese Pfade zu entschlüsseln und zur Entwicklung neuer Krebsbehandlungen beizutragen {svg_4}.
Studium der Entzündungsreaktion
Es wurde gezeigt, dass 3BDO den autophagischen Schaden in HUVECs hemmt, der durch Lipopolysaccharide induziert wird, die Bestandteile der Zellwände gramnegativer Bakterien sind und starke Immunantworten auslösen können. Diese Anwendung ist wertvoll für das Verständnis der zellulären Mechanismen, die Entzündungen und Sepsis zugrunde liegen {svg_5}.
Arzneimittelentwicklung und Pharmakokinetik
Als oral bioverfügbare und hirndurchlässige Verbindung dient 3BDO als Modellsubstanz in der Arzneimittelentwicklung, insbesondere für neurologische Erkrankungen. Seine pharmakokinetischen Eigenschaften, wie Löslichkeit und Stabilität, sind essenziell für die Entwicklung von Medikamenten, die die Blut-Hirn-Schranke überwinden können {svg_6}.
Wirkmechanismus
Target of Action
The primary target of 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one, also known as 3BDO, is FKBP1A . FKBP1A is a protein that plays a crucial role in the regulation of several cellular processes, including protein folding and trafficking, and immune response .
Mode of Action
3BDO acts by binding to FKBP1A, thereby activating the mTOR signaling pathway . This interaction results in the inhibition of autophagy in HUVECs, a type of endothelial cell . It also inhibits apoptosis induced by oxLDL .
Biochemical Pathways
The activation of the mTOR signaling pathway by 3BDO leads to a decrease in the protein levels of NUPR1 and TP53, TP53 nuclear translocation, and overproduction of ROS . This results in the inhibition of lipopolysaccharide-induced autophagy damage in HUVECs . Additionally, 3BDO significantly reduces the lncRNA originating from TGFB2’s 3’UTR, without affecting TGFB2 expression .
Result of Action
The activation of the mTOR signaling pathway by 3BDO and the subsequent inhibition of autophagy result in the protection of vascular endothelial cells (VECs) and the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration . In PC12 neuronal cells, 3BDO inhibits excessive Aβ (25-35)-induced autophagy and increases RPS6KB1 phosphorylation .
Action Environment
The action of 3BDO can be influenced by environmental factors such as the presence or absence of serum and bFGF2 . For example, 3BDO can inhibit apoptosis and aging in HUVECs induced under conditions of no serum and bFGF2, selectively protecting VECs . It cannot inhibit ros levels induced by the absence of serum and bfgf2 .
Biochemische Analyse
Biochemical Properties
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one has been shown to inhibit autophagy in human umbilical vein endothelial cells (HUVECs) and neuronal cells . It activates mTOR by targeting FKBP1A (FK506-binding protein 1A, 12 kDa) .
Cellular Effects
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one has been shown to inhibit autophagy in HUVECs and neuronal cells . It can also block the decrease in cell viability induced by Aβ25-35 by inhibiting ROS accumulation and the decrease in activity of Na+, K±ATPase .
Molecular Mechanism
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one activates mTOR by targeting FKBP1A . Activation of mTOR by 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one increases the phosphorylation of TIA1 (TIA1 cytotoxic granule-associated RNA binding protein/T-cell-restricted intracellular antigen-1) .
Dosage Effects in Animal Models
In vivo experiments confirmed that 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one activated mTOR and decreased the protein level of ATG13 in the plaque endothelium of apoE (-/-) mice . Importantly, it did not affect the activity of mTOR and autophagy in macrophage cell line RAW246.7 and vascular smooth muscle cells of apoE (-/-) mice, but suppressed plaque endothelial cell death and restricted atherosclerosis development in the mice .
Eigenschaften
IUPAC Name |
3-benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-18-14(10-13-6-2-1-3-7-13)11-15(24-18)12-23-17-9-5-4-8-16(17)19(21)22/h1-9,14-15H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZIVKEZRHGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1COC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)
![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)



![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)




